molecular formula C10H12N4O B2449056 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol CAS No. 1564913-44-5

1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol

Cat. No. B2449056
CAS RN: 1564913-44-5
M. Wt: 204.233
InChI Key: VVZUZOABMKGWGB-UHFFFAOYSA-N
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Description

The compound “1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol” belongs to a class of pyrazolo[1,5-a]pyrazin-4-yl derivatives . These compounds have been studied for their potential therapeutic effects, particularly in treating symptoms of autoimmune or inflammatory diseases .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazin-4-yl derivatives involves a series of chemical reactions. For instance, one method involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate, leading to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles . These compounds can then be used to obtain derivatives of a new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system .


Molecular Structure Analysis

The molecular structure of “1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol” is complex, with various substituents that can independently be hydrogen, amino, alkyl, or hydroxy alkyl groups . The compound can exist in different tautomeric forms .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrazin-4-yl derivatives are diverse. For example, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .

Scientific Research Applications

Antiproliferative Effects on Lung Adenocarcinoma Cells

Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, researchers synthesized 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives that were not previously reported in the literature . These derivatives were tested for their cytotoxic effects on the A549 lung adenocarcinoma cell line. Notably, two derivatives exhibited a significant increase in cell death rate, suggesting their potential as antiproliferative agents.

Neuropsychiatric Therapeutics: GluN2A-Selective Modulators

Activation of NMDARs containing GluN2A subunits has emerged as a promising therapeutic approach for neuropsychiatric diseases like schizophrenia, depression, and epilepsy. Researchers have developed potent and brain-penetrable GluN2A-selective positive allosteric modulators, which could have implications for treating these conditions .

Antitumor Activity

Molecular docking studies have further elucidated the antitumor activity of pyrazolo[1,5-a]pyrazin-4-ones. These compounds exhibit promising effects against cancer cells, making them potential candidates for further investigation .

Aurora-A Kinase Inhibition

Compound 21, a pyrazolo[1,5-a]pyrazin-4-one derivative, displayed significant anticancer efficacy against HCT116 and MCF-7 cell lines. It specifically inhibits Aurora-A kinase, a critical regulator of cell division and a target for cancer therapy .

Heterocyclic Drug Design and Discovery

Pyrazolo[1,5-a]pyrazin-4-ones belong to a group of heterocyclic compounds with diverse tautomeric forms. Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described, showing potential in various biomedical applications. Their inclusion in more than 5500 references underscores their significance .

Future Directions

The future directions for the study of “1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol” and similar compounds could involve further exploration of their therapeutic potential, particularly as JAK inhibitors . Additionally, the development of more efficient synthesis methods and a deeper understanding of their physical and chemical properties could also be areas of future research.

properties

IUPAC Name

1-pyrazolo[1,5-a]pyrazin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c15-8-2-5-13(7-8)10-9-1-3-12-14(9)6-4-11-10/h1,3-4,6,8,15H,2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZUZOABMKGWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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